1-Hexacosanol
Overview
Description
Mechanism of Action
1-Hexacosanol, also known as ceryl alcohol, is a saturated primary fatty alcohol with a carbon chain length of 26 . It is a white waxy solid at room temperature, freely soluble in chloroform, and insoluble in water . It occurs naturally in the epicuticular wax and plant cuticle of many plant species .
Target of Action
This compound primarily targets AMPK (AMP-activated protein kinase) and SREBP2 (Sterol regulatory element-binding protein 2) . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low . SREBP2 is a transcription factor that regulates cholesterol synthesis .
Mode of Action
This compound activates AMPK and inhibits SREBP2 . By activating AMPK, it promotes the uptake and oxidation of glucose and fatty acids, which can help maintain energy balance within cells . The inhibition of SREBP2 leads to a decrease in cholesterol synthesis .
Biochemical Pathways
The activation of AMPK by this compound can lead to the stimulation of hepatic autophagy . Autophagy is a cellular process that breaks down and recycles cellular components, which can be beneficial in conditions of nutrient deprivation . The inhibition of SREBP2 results in hypocholesterolemic activities, leading to a decrease in cholesterol levels .
Pharmacokinetics
Given its solubility in chloroform and insolubility in water , it can be inferred that it may be absorbed in the body through lipid-rich environments, distributed via lipoproteins, metabolized in the liver, and excreted in the bile.
Result of Action
The activation of AMPK and inhibition of SREBP2 by this compound can lead to an improvement in hepatic steatosis . Hepatic steatosis, also known as fatty liver, is a condition characterized by the accumulation of fat in the liver . By promoting autophagy and reducing cholesterol synthesis, this compound can help alleviate this condition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in chloroform and insolubility in water suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by factors such as temperature and pH, although specific data on this is currently lacking.
Biochemical Analysis
Cellular Effects
1-Hexacosanol, as a part of policosanols, has been reported to have effects on cellular processes. For instance, it has been suggested to decrease serum cholesterol
Molecular Mechanism
As a part of policosanols, it has been suggested to inhibit HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway, which lowers serum-cholesterol levels
Dosage Effects in Animal Models
While some studies have been conducted on the cholesterol-lowering properties of policosanols (which include this compound) in animal models
Metabolic Pathways
As a part of policosanols, it has been suggested to be involved in the mevalonate pathway
Preparation Methods
1-Hexacosanol can be synthesized through various methods. One efficient synthetic method involves the preparation of tert-butyl dimethyl octacos-10-enyloxy silane from commercially available lipid-based intermediates such as sebacic acid (decanedioic acid) and stearyl alcohol . Industrial production methods often involve extraction from natural sources like plant epicuticular waxes .
Chemical Reactions Analysis
1-Hexacosanol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hexacosanoic acid.
Reduction: It can be reduced to form hexacosane.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include hexacosanoic acid and hexacosane .
Scientific Research Applications
1-Hexacosanol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of long-chain alcohols.
Biology: this compound is studied for its role in plant cuticles and epicuticular waxes.
Comparison with Similar Compounds
1-Hexacosanol is part of a group of long-chain aliphatic alcohols known as policosanols. Similar compounds include:
Octacosanol: A 28-carbon chain alcohol found in epicuticular waxes of plants like sugarcane and wheat germ oil.
Tetracosanol: A 24-carbon chain alcohol.
Triacontanol: A 30-carbon chain alcohol.
This compound is unique due to its specific chain length and its significant presence in certain plant species .
Properties
IUPAC Name |
hexacosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHTZOCLLONTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67905-28-6 (aluminum[1:3] salt) | |
Record name | 1-Hexacosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027162 | |
Record name | 1-Hexacosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027162 | |
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Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Aldrich MSDS] | |
Record name | 1-Hexacosanol | |
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CAS No. |
506-52-5 | |
Record name | 1-Hexacosanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Hexacosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexacosanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4058 | |
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Record name | 1-Hexacosanol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Hexacosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexacosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-HEXACOSANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7SD300NNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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